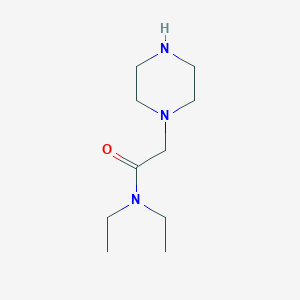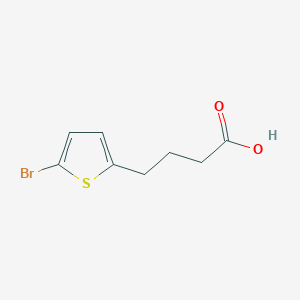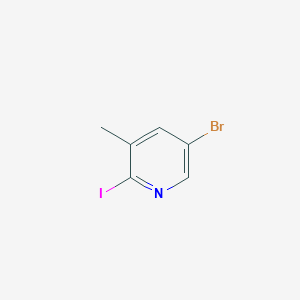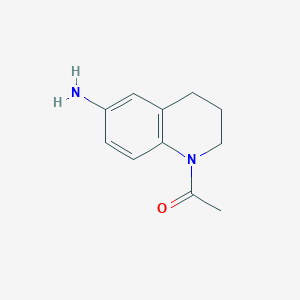
tert-Butyl (3-bromopyridin-4-yl)carbamate
Übersicht
Beschreibung
Tert-butyl (3-bromopyridin-4-yl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl carbamate group attached to a brominated pyridine ring. This structure is a key component in the synthesis of complex molecules, including pharmaceuticals and organic photovoltaic materials .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions, including protection and deprotection of functional groups, as well as coupling reactions. For instance, tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate was synthesized using a Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction between an organoboron compound and a halide . Another example is the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate from L-Serine, which involved several steps such as esterification, protection, and Corey-Fuchs reaction . These methods highlight the versatility and complexity of synthesizing tert-butyl carbamate derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives has been studied using various spectroscopic techniques and computational methods. For example, the structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was confirmed using NMR, MS, FT-IR, and X-ray diffraction, and further analyzed using density functional theory (DFT) . Similarly, the structure and vibrational spectra of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate were investigated using Hartree-Fock and DFT calculations .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in various chemical reactions, including 1,3-dipolar cycloadditions, which are useful for constructing heterocyclic compounds. For instance, tert-butyl N-ethynyl-N-phenylcarbamate underwent a 1,3-dipolar cycloaddition with C-carboxymethyl-N-phenylnitrilimine to afford a 5-amino pyrazole derivative . Another example is the Cu(I)-catalyzed [3+2] cycloaddition of tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate with azomethine imines, leading to diastereomeric cycloadducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups and molecular structure. These properties are essential for their reactivity and application in synthesis. For example, the solubility, melting point, and stability of these compounds can affect their behavior in chemical reactions and their suitability as intermediates in drug synthesis or material science applications. The characterization of these properties typically involves spectroscopic methods and crystallography, as seen in the studies of various tert-butyl carbamate derivatives .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
One application of tert-butyl carbamate derivatives, including tert-butyl (3-bromopyridin-4-yl)carbamate, is in the study of crystal structures. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, which are related compounds, have been analyzed to understand hydrogen and halogen bonds involving carbonyl groups in their crystal structures (Baillargeon et al., 2017).
Photocatalytic Applications
tert-Butyl carbamates are used in photocatalysis. For example, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a similar compound, was used in a photoredox-catalyzed amination process to assemble 3-aminochromones, demonstrating their utility in photocatalyzed protocols (Wang et al., 2022).
Organic Synthesis
These compounds also find applications in organic synthesis. tert-Butyl 2-allyl- and N-allyl-3-thienylcarbamates, similar derivatives, have been used to prepare thieno[3,2-b]pyrroles and dihydrothienopyrroles, demonstrating their role in the synthesis of complex organic structures (Brugier et al., 2001).
Pharmaceutical Intermediate Synthesis
In the pharmaceutical domain, tert-butyl carbamates serve as intermediates. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a related compound, was synthesized as an intermediate of the natural product jaspine B, which shows cytotoxic activity against various carcinoma cell lines (Tang et al., 2014).
Protective Group in Organic Chemistry
tert-Butyl carbamates, including tert-butyl (3-bromopyridin-4-yl)carbamate, are widely used as protective groups in organic chemistry. For example, a one-pot Curtius rearrangement process involving tert-butyl carbamate as a protective group demonstrated its utility in protecting amino acids (Lebel & Leogane, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(3-bromopyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPLNTUECLIOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443829 | |
| Record name | tert-Butyl (3-bromopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-bromopyridin-4-yl)carbamate | |
CAS RN |
257937-08-9 | |
| Record name | tert-Butyl (3-bromopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



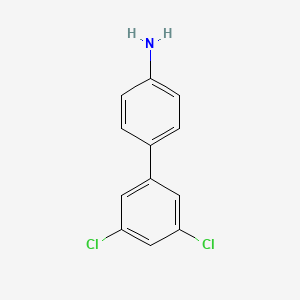
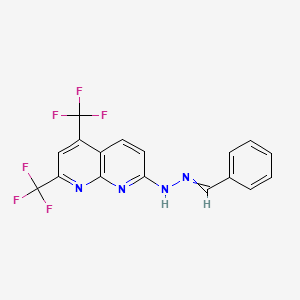
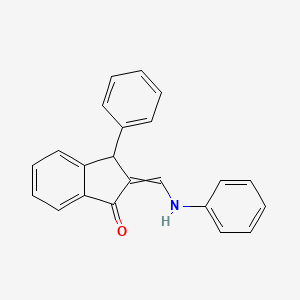
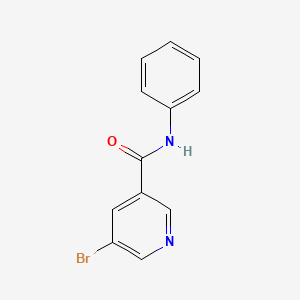
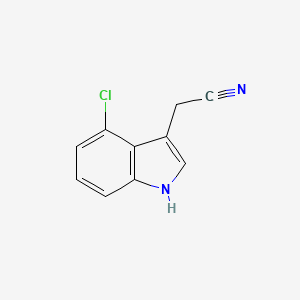
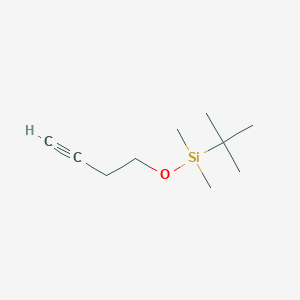

![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)
